- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one potACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523,
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

94687-10-2 structure
اسم المنتج:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
كاس عدد:94687-10-2
وسط:C20H24O7
ميغاواط:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
-
- MDL: MFCD28399424
- نواة داخلي: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- مفتاح Inchi: WXFAFGNQMYMUDX-UHFFFAOYSA-N
- ابتسامات: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
حساب السمة
- نوعية دقيقة: 376.15220310g/mol
- النظائر كتلة واحدة: 376.15220310g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 27
- تدوير ملزمة العد: 10
- تعقيدات: 444
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 83.4Ų
- إكسلوغ 3: 3
الخصائص التجريبية
- نقطة الغليان: 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-50mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 50mg |
605.0CNY | 2021-07-12 | |
Chemenu | CM116320-1g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 1g |
$826 | 2022-06-09 | |
Alichem | A019064271-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$161.66 | 2023-08-31 | |
Ambeed | A117024-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$84.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1228197-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$500 | 2024-06-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 250mg |
2374CNY | 2021-05-08 | |
eNovation Chemicals LLC | D698128-0.25g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 0.25g |
$260 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115999-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
¥932.00 | 2024-04-24 | |
Aaron | AR00IJ59-100mg |
Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester |
94687-10-2 | 95% | 100mg |
$90.00 | 2025-02-10 | |
A2B Chem LLC | AI63521-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$396.00 | 2024-07-18 |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
المراجع
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporationChem Catalysis, 2022, 2(6), 1407-1427,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Simultaneous Generation of Methyl Esters and CO in Lignin TransformationAngewandte Chemie, 2022, 61(40),,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
المراجع
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis MechanismOrganic Letters, 2023, 25(26), 4792-4796,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
المراجع
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kineticsGreen Chemistry, 2022, 24(8), 3193-3207,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimersJournal of Organic Chemistry, 1991, 56(26), 7305-13,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
المراجع
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acidCatalysis Science & Technology, 2019, 9(2), 384-397,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
المراجع
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET processScience Bulletin, 2019, 64(22), 1658-1666,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
المراجع
- One-Pot Transformation of Lignin and Lignin Model Compounds into BenzimidazolesEuropean Journal of Organic Chemistry, 2022, 2022(2),,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide
المراجع
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalystsGreen Chemistry, 2016, 18(7), 2029-2036,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditionsOrganic Chemistry Frontiers, 2015, 2(9), 1066-1070,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
المراجع
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
المراجع
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
المراجع
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from ligninApplied Catalysis, 2023, 325,,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
المراجع
- Redox Catalysis Facilitates Lignin DepolymerizationACS Central Science, 2017, 3(6), 621-628,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavageChemical Communications (Cambridge, 2019, 55(7), 925-928,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
المراجع
- Mechanistic insights into lignin depolymerisation in acidic ionic liquidsGreen Chemistry, 2016, 18(20), 5456-5465,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
المراجع
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-CatecholAngewandte Chemie, 2020, 59(8), 3063-3068,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate الوثائق ذات الصلة
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate) منتجات ذات صلة
- 2229540-62-7(1-(1-ethynylcyclopropyl)-2,3-dihydro-1H-indene)
- 1021262-75-8(5-{[(4-bromo-2-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione)
- 1391287-43-6(1-Isoquinolinemethanol, 1,2,3,4-tetrahydro-7-methoxy-)
- 2228781-73-3(5-bromo-2-(but-3-yn-2-yl)pyridine)
- 1805230-84-5(3-Amino-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetonitrile)
- 2137796-20-2(1-(4,4-dimethyloxolan-2-yl)methyl-1H-pyrazol-4-amine)
- 2168923-22-4(4-(2-chlorophenyl)bicyclo2.1.1hexane-2-carboxylic acid)
- 10294-56-1(Phosphorous acid)
- 2138210-59-8(tert-butyl N-1-(azetidin-3-yl)-1H-pyrazolo3,4-bpyridin-5-ylcarbamate)
- 1803566-49-5(3-{2-Methylimidazo1,2-apyridin-3-yl}piperazin-2-one Dihydrochloride)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

نقاء:99%
كمية:1g
الأسعار ($):293.0